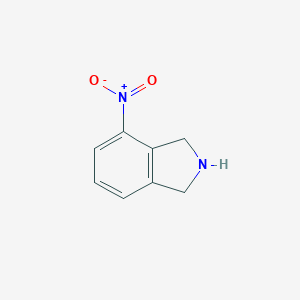

4-Nitroisoindoline

Description

BenchChem offers high-quality 4-Nitroisoindoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitroisoindoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

127168-86-9 |

|---|---|

Molecular Formula |

C8H8N2O2 |

Molecular Weight |

164.16 g/mol |

IUPAC Name |

4-nitro-2,3-dihydro-1H-isoindole |

InChI |

InChI=1S/C8H8N2O2/c11-10(12)8-3-1-2-6-4-9-5-7(6)8/h1-3,9H,4-5H2 |

InChI Key |

QQSCKBOYBWKHIJ-UHFFFAOYSA-N |

SMILES |

C1C2=C(CN1)C(=CC=C2)[N+](=O)[O-] |

Canonical SMILES |

C1C2=C(CN1)C(=CC=C2)[N+](=O)[O-] |

Synonyms |

4-NITROISOINDOLINE |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Nitroisoindoline: Structure, Properties, and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitroisoindoline is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its unique structural and electronic properties, imparted by the fusion of a benzene ring to a pyrrolidine ring with a nitro functional group, make it a valuable building block in the synthesis of more complex molecules. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed synthetic routes to 4-nitroisoindoline. It is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development, offering insights into its reactivity, characterization, and potential applications.

Introduction

The isoindoline scaffold is a core structural motif found in a variety of biologically active compounds and functional materials. The introduction of a nitro group at the 4-position of the isoindoline ring system significantly modulates its electronic properties, enhancing its utility as a synthetic intermediate. The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring and the nitrogen atom of the pyrrolidine ring, opening up diverse avenues for further functionalization. This guide will delve into the essential technical aspects of 4-nitroisoindoline, providing a foundational understanding for its application in research and development.

Chemical Structure and Properties

The chemical structure of 4-nitroisoindoline consists of a benzene ring fused to a 1,3-dihydro-2H-isoindole ring, with a nitro group substituted at the 4-position of the benzene ring.

Diagram 1: Chemical Structure of 4-Nitroisoindoline

Caption: Chemical structure of 4-nitroisoindoline.

Physicochemical Properties

While specific experimental data for 4-nitroisoindoline is not extensively reported, its properties can be predicted based on its structure and data from closely related compounds.

Table 1: Physicochemical Properties of 4-Nitroisoindoline

| Property | Value | Source |

| Molecular Formula | C8H8N2O2 | Calculated |

| Molecular Weight | 164.16 g/mol | Calculated |

| CAS Number | Not assigned; Isoindoline CAS: 496-12-8 | - |

| Appearance | Expected to be a yellow to brown solid | Inferred from analogues |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from analogues |

Spectroscopic Data (Predicted)

The following spectroscopic data are predicted based on the analysis of structurally similar nitro-aromatic and isoindoline compounds. These predictions serve as a guide for the characterization of 4-nitroisoindoline.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.2 | m | 3H | Ar-H |

| ~ 4.5 - 4.8 | s | 4H | CH₂-N-CH₂ |

| ~ 2.0 - 2.5 | br s | 1H | N-H |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 148 | C-NO₂ |

| ~ 142 | Ar-C (quaternary) |

| ~ 135 | Ar-C (quaternary) |

| ~ 129 | Ar-CH |

| ~ 125 | Ar-CH |

| ~ 120 | Ar-CH |

| ~ 53 | CH₂-N |

Table 4: Predicted IR and Mass Spectrometry Data

| Spectroscopic Method | Key Peaks / Fragments |

| IR (cm⁻¹) | ~3350 (N-H stretch), ~1520 & ~1340 (asymmetric and symmetric NO₂ stretch), ~1600 (C=C aromatic stretch) |

| Mass Spec (EI) | m/z (%): 164 [M]⁺, 118 [M-NO₂]⁺ |

Synthesis of 4-Nitroisoindoline

A robust and logical synthetic route to 4-nitroisoindoline involves a two-step process starting from 4-nitrophthalic anhydride. The first step is the formation of 4-nitroisoindoline-1,3-dione (4-nitrophthalimide), followed by the reduction of the imide functionality to the desired isoindoline.

Diagram 2: Synthetic Workflow for 4-Nitroisoindoline

Caption: Two-step synthesis of 4-nitroisoindoline.

Step 1: Synthesis of 4-Nitroisoindoline-1,3-dione

This procedure is adapted from the well-established synthesis of substituted phthalimides.[1]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitrophthalic anhydride (1 equivalent).

-

Reagent Addition: Add glacial acetic acid to the flask to form a slurry. To this, add urea or an aqueous solution of ammonia (1.1 equivalents).

-

Reaction: Heat the mixture to reflux (approximately 118 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 4-nitroisoindoline-1,3-dione.

Causality Behind Experimental Choices:

-

Glacial Acetic Acid: Serves as a solvent that can withstand the reflux temperature and also acts as a catalyst for the dehydration step of the imide formation.

-

Urea/Ammonia: Provides the nitrogen atom for the imide ring. Urea thermally decomposes to provide ammonia in situ.

-

Reflux: The elevated temperature is necessary to drive the condensation and subsequent cyclization and dehydration to form the stable imide ring.

Step 2: Reduction of 4-Nitroisoindoline-1,3-dione to 4-Nitroisoindoline

The reduction of the two carbonyl groups of the imide to methylene groups requires a strong reducing agent. Care must be taken to select a reagent that does not also reduce the nitro group. Borane complexes are often suitable for this transformation.

Experimental Protocol:

-

Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve 4-nitroisoindoline-1,3-dione (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) or a similar borane reagent (e.g., borane-dimethyl sulfide complex) (3-4 equivalents) dropwise via a syringe or an addition funnel.

-

Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 6-12 hours. Monitor the reaction by TLC.

-

Quenching: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of 6M hydrochloric acid until the effervescence ceases.

-

Work-up: Heat the mixture to reflux for an additional hour to ensure complete hydrolysis of the borane-amine complex. Cool to room temperature and basify the solution with aqueous sodium hydroxide to a pH of >10.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Borane Reagents (e.g., BH₃·THF): These are effective for the reduction of amides and imides to amines. They are generally chemoselective for carbonyl groups over nitro groups under controlled conditions.

-

Anhydrous Conditions: Borane reagents react with water, so anhydrous solvents and a nitrogen atmosphere are crucial to prevent decomposition of the reagent and ensure efficient reduction.

-

Acidic Work-up: The initial product is a borane-amine complex, which needs to be hydrolyzed with acid to liberate the free amine (the isoindoline).

-

Basic Work-up: Basification is necessary to deprotonate the ammonium salt formed during the acidic work-up, allowing for the extraction of the free base (4-nitroisoindoline) into an organic solvent.

Reactivity and Applications

The chemical reactivity of 4-nitroisoindoline is dictated by the interplay between the aromatic ring, the nitro group, and the secondary amine of the isoindoline core.

Diagram 3: Reactivity of 4-Nitroisoindoline

Caption: Key reaction types of 4-nitroisoindoline.

Reactions at the Nitrogen Atom

The secondary amine of the isoindoline ring is nucleophilic and can readily undergo a variety of reactions:

-

N-Alkylation: Reaction with alkyl halides in the presence of a base to introduce alkyl substituents.

-

N-Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

-

N-Arylation: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides to form N-arylisoindolines.

Reactions of the Nitro Group

The nitro group can be readily reduced to an amino group, providing a key synthetic handle for further derivatization.

-

Reduction to 4-Amino-isoindoline: This transformation can be achieved using various reducing agents such as catalytic hydrogenation (e.g., H₂, Pd/C), or metals in acidic media (e.g., SnCl₂, HCl). This creates the corresponding 4-aminoisoindoline, a valuable precursor for many pharmaceutical targets.

Reactions on the Aromatic Ring

The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAᵣ), particularly at the positions ortho and para to the nitro group.

Applications in Drug Discovery and Materials Science

4-Nitroisoindoline is primarily a synthetic intermediate. Its derivatives have potential applications in:

-

Drug Development: The corresponding 4-aminoisoindoline is a key component in the synthesis of various kinase inhibitors and other targeted therapies. The isoindoline scaffold can serve as a rigid core to which various pharmacophores can be attached.

-

Materials Science: The chromophoric nature of the nitroaromatic system and the potential for creating extended conjugated systems through derivatization make nitroisoindolines interesting for the development of dyes, pigments, and nonlinear optical materials.

Safety and Handling

Nitroaromatic compounds should be handled with care as they can be toxic and potentially explosive, although the risk for a simple mononitrated compound like 4-nitroisoindoline is relatively low.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from heat and strong oxidizing agents.

Conclusion

4-Nitroisoindoline is a versatile synthetic intermediate with significant potential in various fields of chemical research. While direct experimental data for this specific compound is sparse, its chemical properties and reactivity can be reliably predicted from related structures. The synthetic protocols outlined in this guide provide a practical and logical approach to its preparation. A thorough understanding of its structure, properties, and reactivity is essential for its effective utilization in the development of novel pharmaceuticals and advanced materials.

References

-

PubChem. 4-nitro-2,3-dihydro-1H-isoindol-1-one. National Center for Biotechnology Information. [Link]

-

Sankhe, S., & Chindarkar, N. (2021). Synthesis, Characterization and Preliminary Biological Evaluation of New 3 and 4-nitro Isoindoline-1, 3-dione/phthalimide Analogues. Journal of Pharmaceutical Research International, 33(6), 20-27. [Link]

-

Organic Syntheses. 4-nitrophthalimide. [Link]

-

Wikipedia. Reduction of nitro compounds. [Link]

Sources

Technical Whitepaper: 4-Nitrothalidomide (CAS 19171-18-7)

A Critical Intermediate in Immunomodulatory Drug Synthesis[1][2]

Executive Summary

4-Nitroisoindoline-1,3-dione (CAS 19171-18-7), chemically known as 4-nitrothalidomide or 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione , is the pivotal synthetic precursor to Pomalidomide , a third-generation immunomodulatory imide drug (IMiD).[1][2][3][4][5][6][7][8] Unlike its structural isomer 5-nitroisoindoline-1,3-dione, this compound features a nitro group at the C4 position of the phthalimide core, a structural necessity for the pharmacological activity of the final amino-substituted drug.[2]

This guide provides a comprehensive technical analysis of CAS 19171-18-7, detailing its synthesis, chemical reactivity, and critical role in the production of Pomalidomide.[2] It is designed for medicinal chemists and process engineers requiring high-fidelity protocols and mechanistic insights.[1]

Chemical Identity & Physical Properties[2][4][6][7][9][10]

The distinction between the 3-nitro and 4-nitro isomers of the starting phthalic anhydride often leads to confusion in nomenclature.[1][2] In the fused isoindoline system, the nitro group derived from 3-nitrophthalic anhydride ends up at position 4, adjacent to the carbonyl.[2]

| Property | Specification |

| Common Name | 4-Nitrothalidomide |

| Systematic Name | 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione |

| CAS Number | 19171-18-7 |

| Molecular Formula | C₁₃H₉N₃O₆ |

| Molecular Weight | 303.23 g/mol |

| Appearance | Yellow to brownish-yellow solid |

| Melting Point | >200°C (Decomposes) |

| Solubility | Soluble in DMSO, DMF; Slightly soluble in Acetonitrile; Insoluble in Water |

| pKa | ~10.55 (Predicted) |

Structural SMILES: O=C1N(C(CC2)C(NC2=O)=O)C(C3=C1C=CC=C3=O)=O[1][2]

Synthetic Pathways & Mechanism[1][2]

The synthesis of 4-nitrothalidomide is a condensation reaction between a functionalized phthalic anhydride and a glutarimide derivative.[5] The regiochemistry is established by the starting material, 3-nitrophthalic anhydride .

2.1. Synthesis Workflow

The formation of the phthalimide ring involves the nucleophilic attack of the primary amine of 3-aminopiperidine-2,6-dione (3-aminoglutarimide) on the anhydride carbonyls, followed by dehydration to close the ring.[2]

Figure 1: Synthetic route from 3-nitrophthalic anhydride to Pomalidomide via 4-nitrothalidomide.

2.2. Critical Reaction Parameters

-

Regioselectivity: The use of 3-nitrophthalic anhydride yields the 4-nitro substituted product in the isoindoline numbering system.[1][2]

-

Solvent Choice: Glacial acetic acid is preferred for the condensation step as it facilitates the dehydration required for ring closure at reflux temperatures (100–110°C).[2]

-

Base Requirement: When using the hydrochloride salt of 3-aminoglutarimide, an equimolar amount of base (e.g., Sodium Acetate or Triethylamine) is required to liberate the free amine.[2]

Experimental Protocols

The following protocols are synthesized from patent literature and process chemistry standards. They represent a self-validating system where intermediate purity determines final yield.[1]

Protocol A: Synthesis of 4-Nitrothalidomide (Condensation)

Objective: To couple 3-nitrophthalic anhydride with 3-aminoglutarimide.[1][2]

-

Reagents:

-

Procedure:

-

Charge a reaction vessel with Glacial Acetic Acid.

-

Add 3-Aminopiperidine-2,6-dione HCl and Sodium Acetate. Stir for 15 minutes at room temperature to liberate the free amine.

-

Add 3-Nitrophthalic anhydride.[1]

-

Heat the mixture to reflux (approx. 118°C) and maintain for 3–4 hours. Monitoring: Monitor by HPLC for the disappearance of the anhydride.

-

Cool the reaction mixture to room temperature (20–25°C). The product will precipitate.[9]

-

Add water (5 volumes) to complete precipitation and stir for 30 minutes.

-

Filter the solid and wash with water (3x) to remove residual acid and salts.[1][2]

-

Dry under vacuum at 50°C.

-

-

Validation:

-

Yield: Expected 75–85%.

-

Appearance: Yellow solid.

-

Purity Check: HPLC purity should be >98% before proceeding to reduction.

-

Protocol B: Reduction to Pomalidomide

Objective: Selective reduction of the nitro group to an amino group without over-reducing the carbonyls.

-

Reagents:

-

Procedure:

-

Dissolve 4-Nitrothalidomide in DMF (10 volumes).

-

Add Pd/C catalyst under an inert nitrogen atmosphere.

-

Pressurize the vessel with Hydrogen gas (30–50 psi).[1]

-

Stir at room temperature (25–30°C) for 2–4 hours. Note: Higher temperatures may promote side reactions.

-

Monitoring: TLC or HPLC will show the shift from the nitro compound (less polar) to the amine (more polar, fluorescent).

-

Filter the catalyst through a Celite pad.

-

Concentrate the filtrate and precipitate the product by adding water or ethanol.

-

Recrystallize from DMSO/Water or Ethanol/Acetone.

-

Analytical Characterization

To validate CAS 19171-18-7, researchers should look for the following spectral signatures:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

IR Spectroscopy:

-

Nitro Group: Strong asymmetric stretch at ~1530 cm⁻¹ and symmetric stretch at ~1350 cm⁻¹.

-

Carbonyls: Multiple bands in the 1700–1770 cm⁻¹ region (imide and amide carbonyls).[1]

-

Safety & Handling (HSE)

Warning: As a structural analog of Thalidomide, 4-Nitrothalidomide must be treated as a potential teratogen .

-

Hazard Statements: H360 (May damage fertility or the unborn child), H302 (Harmful if swallowed), H315 (Causes skin irritation).[1][2]

-

Engineering Controls: All handling of the solid powder must occur within a certified chemical fume hood or a powder containment isolator.

-

PPE: Double nitrile gloves, lab coat, and P3/N95 particulate respirator (if outside an isolator).[2]

-

Waste Disposal: All solid and liquid waste must be segregated and incinerated as hazardous pharmaceutical waste.

References

-

PubChem. (2025).[1][6][10] Compound Summary: 4-Nitrothalidomide (CID 134775).[1][2] National Library of Medicine. Retrieved from [Link][1][2]

-

Google Patents. (2017).[2] Method for the production of pomalidomide (WO2017134476A1).[1][2] Retrieved from [1][2]

-

CAS Common Chemistry. (2025).[2][6] 2-(2,6-Dioxo-3-piperidinyl)-4-nitro-1H-isoindole-1,3(2H)-dione. American Chemical Society.[4] Retrieved from [Link][1][2][4]

Sources

- 1. (R)-N-(1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)-2,2,2-trifluoroacetamide | C27H27F3N8O3 | CID 91810720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. WO2017221261A1 - Process for the preparation of pomalidomide and its purification - Google Patents [patents.google.com]

- 6. 4-Nitrothalidomide | C13H9N3O6 | CID 134775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(2,6-Dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione , 97% , 19171-18-7 - CookeChem [cookechem.com]

- 8. 4-Nitrothalidomide | CAS 19171-18-7 | LGC Standards [lgcstandards.com]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. GSRS [precision.fda.gov]

Technical Guide: Distinguishing and Utilizing 4-Nitroisoindoline vs. 5-Nitroisoindoline Isomers

The following technical guide details the structural, synthetic, and functional distinctions between 4-nitroisoindoline and 5-nitroisoindoline isomers.

Strategic Overview & Nomenclature

In drug discovery—particularly within the development of Cereblon E3 ligase modulators (IMiDs) and PROTAC linkers—the distinction between 4-nitroisoindoline and 5-nitroisoindoline is critical.[1] These isomers are not merely structural variants; they represent divergent synthetic lineages that dictate the final pharmacological profile of the drug.[2]

-

The "4-Substituted" Lineage: Leads to Pomalidomide and Lenalidomide (4-amino derivatives).[1] The nitro group is proximal to the bridgehead carbon.[2]

-

The "5-Substituted" Lineage: Often used for negative controls, mechanistic probes, or novel IP space.[2] The nitro group is distal to the bridgehead.[2]

Nomenclature Precision

Confusion often arises from the oxidation state of the pyrroline ring.[2] This guide addresses both the Reduced Scaffold (Isoindoline) and the Oxidized Scaffold (Phthalimide/Isoindolinone), as they are interconverted during synthesis.[2]

| Scaffold State | Chemical Name | Structure Note | CAS (Example) |

| Oxidized (Dione) | Nitroisoindoline-1,3-dione | Phthalimide core | 19171-18-7 (Thalidomide analog) |

| Partially Reduced | Nitroisoindolin-1-one | Lactam core | Lenalidomide precursor |

| Fully Reduced | Nitroisoindoline | Dihydroisoindole core | 400727-69-7 (5-NO2 HCl salt) |

Structural & Electronic Divergence[1]

The physicochemical differences between the isomers stem from the position of the nitro group relative to the nitrogen atom and the bridgehead carbons.[2]

Numbering and Symmetry

-

4-Nitroisoindoline: The nitro group is attached to C4.[1] This position is adjacent to the bridgehead carbon (C3a). It creates a "ortho-like" steric environment for substituents on the nitrogen, despite being on the fused ring.[2]

-

5-Nitroisoindoline: The nitro group is attached to C5.[1] This position is remote from the bridgehead, creating a "meta/para-like" electronic environment with minimal steric impact on the nitrogen center.[2]

Electronic Properties (Hammett & Dipole)

The nitro group is a strong electron-withdrawing group (EWG).[1]

-

Inductive Effect (-I): In the 4-isomer, the -I effect is stronger on the N-atom due to proximity (through-space and through-bond), reducing the basicity of the amine (in the reduced form) more significantly than in the 5-isomer.[1]

-

Resonance Effect (-M): Both positions conjugate with the aromatic ring, but the 4-nitro group can engage in a specific resonance interaction with the carbonyls (in the dione form) that alters the electrophilicity of the carbonyl carbons asymmetrically.[1]

Synthetic Lineages: The Phthalic Anhydride Tree[2]

The most robust method to ensure isomeric purity is to trace the synthesis back to the nitrophthalic anhydride precursor.[2] Direct nitration of isoindoline is not recommended as it yields difficult-to-separate mixtures.[1]

Synthesis Pathways

The following Graphviz diagram illustrates the divergent pathways.

Caption: Divergent synthetic pathways. 3-nitro precursors yield 4-substituted isoindolines; 4-nitro precursors yield 5-substituted isoindolines.[1]

Experimental Protocol: Synthesis from Anhydrides

Reagents:

-

Precursor: 3-Nitrophthalic anhydride (for 4-isomer) or 4-Nitrophthalic anhydride (for 5-isomer).[1]

-

Amine Source: Ammonium acetate or specific primary amine.[1]

-

Reducing Agent: Borane-THF complex (BH₃[1]·THF).

Step 1: Formation of the Phthalimide (Dione)

-

Dissolve 10 mmol of the appropriate nitrophthalic anhydride in glacial acetic acid (20 mL).

-

Add urea (12 mmol) or ammonium acetate.

-

Reflux for 16 hours. The 4-nitro isomer typically precipitates faster upon cooling due to lower solubility.[1]

-

Purification: Recrystallize from Ethanol/Water.

Step 2: Reduction to Isoindoline (Amine)

-

Suspend the nitrophthalimide (5 mmol) in anhydrous THF (15 mL) under Argon.

-

Add BH₃·THF (1 M solution, 15 mmol) dropwise at 0 °C.

-

Reflux for 12 hours.

-

Quench carefully with MeOH, then 6M HCl. Reflux 1 hour to break the boron complex.

-

Basify with NaOH and extract with DCM. Convert to HCl salt for stability.

Analytical Differentiation

Distinguishing these isomers requires careful analysis of the aromatic region in ¹H NMR.

¹H NMR Spectroscopy (DMSO-d₆)[1]

| Feature | 4-Nitroisoindoline (from 3-nitro precursor) | 5-Nitroisoindoline (from 4-nitro precursor) |

| Pattern | ABC System (3 adjacent protons) | ABX System (Isolated proton + adjacent pair) |

| Key Signal | Triplet (t) at ~7.8–8.0 ppm (H-6) | Singlet (s) or doublet (d, J~2Hz) at ~8.5 ppm (H-4) |

| Coupling | Two doublets and one triplet.[1] | One doublet (ortho), one doublet (meta), one dd. |

| Interpretation | The nitro group is "sandwiched" between the bridgehead and H-5, creating a continuous chain of 3 protons (H-5, H-6, H-7).[1] | The nitro group isolates H-4 from H-6/H-7.[1] Look for the isolated proton signal. |

Chromatographic Separation

If a mixture is formed (e.g., via non-selective nitration), standard C18 HPLC is often insufficient due to similar lipophilicity.[2]

-

Recommended Column: Phenyl-Hexyl or PFP (Pentafluorophenyl).[1]

-

Mechanism: The PFP phase interacts differentially with the nitro group's dipole and the pi-system.[1] The 4-nitro isomer, with its dipole closer to the heterocyclic ring, typically elutes after the 5-nitro isomer on PFP phases due to stronger pi-pi interaction shielding.[1]

-

Mobile Phase: Water/Methanol with 10mM Ammonium Acetate (Gradient 10% -> 90%).[1]

Applications in Drug Discovery[1]

The "Thalidomide" Rule

In the context of IMiDs (Immunomodulatory Imide Drugs):

-

4-Amino substitution (derived from 4-nitroisoindoline-1,3-dione) is essential for high-affinity binding to Cereblon (CRBN) .[1]

-

The amino group at position 4 forms a critical hydrogen bond with the backbone carbonyl of the CRBN protein (specifically Glu377/Trp380 region).

-

5-Amino substitution drastically reduces potency, often by >100-fold, making the 5-nitro isomer a valuable "inactive control" for biological assays.[1]

Linker Attachment (PROTACs)

When using nitroisoindolines as handles for PROTAC linkers:

-

4-Position: Directs the linker "upwards" out of the binding pocket, generally tolerated.

-

5-Position: Directs the linker "sideways," often clashing with the tunnel walls of the E3 ligase.[2]

References

-

Separation of Isomers using PFP Columns. Pyvot Tech Application Notes.

-

Synthesis and Chemiluminescent Properties of Amino-Acylated Luminol Derivatives. ResearchGate. (Detailed NMR data for 4-nitro vs 5-nitro phthalimides).

-

5-Nitroisoindoline Hydrochloride Product Data. ChemicalBook.[1][3]

-

Differentiation of Regioisomers in Pharmaceutical Products using NMR. Oxford Instruments Application Note.

-

Pomalidomide Intermediate (4-Nitro) Characterization. BroadPharm.

Sources

The Evolving Landscape of 4-Nitroisoindoline Derivatives in Medicinal Chemistry: A Technical Guide

The 4-nitroisoindoline scaffold, a seemingly simple heterocyclic system, has emerged as a cornerstone in modern medicinal chemistry. Its true potential lies in its remarkable versatility, serving as a key building block for a diverse array of biologically active molecules. From its pivotal role in the development of immunomodulatory drugs to its emerging applications in anti-inflammatory and anticancer research, the 4-nitroisoindoline core offers a privileged platform for the design of novel therapeutics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological importance, and therapeutic applications of 4-nitroisoindoline derivatives, grounded in field-proven insights and detailed experimental methodologies.

The Strategic Importance of the 4-Nitroisoindoline Core

The isoindoline-1,3-dione moiety, also known as phthalimide, is a well-established pharmacophore. The introduction of a nitro group at the 4-position of this scaffold significantly influences its electronic properties and metabolic stability, opening up new avenues for drug design. This substitution is not merely an arbitrary modification; it is a strategic decision that has led to the discovery of potent therapeutic agents.

The most prominent examples are the thalidomide analogues, where the 4-nitroisoindoline core is a key precursor to the corresponding 4-amino derivatives, such as pomalidomide. These molecules have revolutionized the treatment of multiple myeloma and other hematological malignancies.[1][2] Beyond this well-known application, the 4-nitroisoindoline scaffold itself is being explored for a range of other biological activities, including anti-inflammatory, antibacterial, and antifungal properties.[3]

Synthesis of the 4-Nitroisoindoline Scaffold and Its Derivatives

The construction of the 4-nitroisoindoline core and its subsequent derivatization are central to harnessing its therapeutic potential. The primary and most direct synthetic strategy commences with 3-nitrophthalic acid or its corresponding anhydride.

General Synthesis of N-Substituted 4-Nitroisoindoline-1,3-diones

A robust and widely employed method for the synthesis of N-substituted 4-nitroisoindoline-1,3-diones involves the condensation of 4-nitrophthalic anhydride with a primary amine. This reaction is typically carried out in a high-boiling point solvent such as glacial acetic acid or dimethylformamide (DMF) at elevated temperatures.

Experimental Protocol: General Synthesis of N-Aryl-4-nitroisoindoline-1,3-diones

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-nitrophthalic anhydride (1.0 eq) and the desired primary aromatic amine (1.0-1.2 eq).

-

Solvent Addition: Add glacial acetic acid as the solvent.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol or water to remove residual acetic acid and unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol, acetic acid).

-

Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4][5]

This straightforward approach allows for the introduction of a wide variety of substituents on the nitrogen atom, enabling the exploration of structure-activity relationships.

Synthesis of 2-(2,6-Dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione: A Key Intermediate

The synthesis of 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione, a critical intermediate in the preparation of pomalidomide, follows the general principle outlined above.

Experimental Protocol: Synthesis of 2-(2,6-Dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione

-

Reaction Setup: In a reaction vessel, suspend 3-nitrophthalic acid (1.0 eq) and 3-amino-2,6-piperidinedione hydrochloride (1.0 eq) in glacial acetic acid.

-

Base Addition: Add anhydrous sodium acetate (1.5-2.0 eq) to the mixture.

-

Reaction Conditions: Heat the mixture to reflux (approximately 115-120 °C) and maintain for 3-5 hours. Monitor the reaction by TLC.

-

Isolation: After completion, cool the reaction mixture. The product will precipitate. Filter the solid, wash thoroughly with water and then with ethanol, and dry under vacuum to yield the desired product as a solid.

This protocol provides a reliable method for the multigram synthesis of this important building block.

Workflow for the Synthesis of 4-Nitroisoindoline Derivatives

Caption: General synthetic workflow for N-substituted 4-nitroisoindoline-1,3-diones.

Biological Importance and Therapeutic Applications

The 4-nitroisoindoline scaffold is a versatile platform that has been leveraged to develop drugs for a range of diseases, most notably in oncology and inflammatory conditions.

Immunomodulatory and Anticancer Activity

The most profound impact of 4-nitroisoindoline derivatives has been in the field of cancer therapy, through their role as precursors to immunomodulatory drugs (IMiDs) like pomalidomide.

Mechanism of Action: Pomalidomide and related compounds exert their anticancer effects by binding to the protein cereblon (CRBN), a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[3][6] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific neo-substrate proteins, including the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][7]

The degradation of Ikaros and Aiolos has two major consequences in multiple myeloma cells:

-

Direct Cytotoxicity: It leads to the downregulation of key survival factors for myeloma cells, such as c-Myc and IRF4, ultimately inducing apoptosis.[2]

-

Immunomodulation: It enhances the activity of T cells and Natural Killer (NK) cells, boosting the patient's own immune system to recognize and eliminate cancer cells.[6][8]

Caption: Mechanism of action of pomalidomide in multiple myeloma.

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

-

Cell Culture: Culture multiple myeloma cell lines (e.g., MM.1S, RPMI-8226) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the 4-nitroisoindoline derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., pomalidomide).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.[9]

Anti-inflammatory Activity

Derivatives of isoindoline-1,3-dione have demonstrated significant anti-inflammatory properties, primarily through the modulation of pro-inflammatory cytokines.

Mechanism of Action: A key mechanism of the anti-inflammatory action of these compounds is the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production.[8][10] TNF-α is a potent cytokine involved in systemic inflammation. By suppressing its production, these derivatives can mitigate the inflammatory cascade. Some isoindoline-1,3-dione derivatives have also been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the synthesis of prostaglandins, another class of inflammatory mediators.[4][11][12]

Experimental Protocol: In Vitro TNF-α Inhibition Assay

-

Cell Culture: Use a suitable cell line, such as human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).

-

Cell Stimulation: Prime the cells with a stimulating agent like lipopolysaccharide (LPS) to induce TNF-α production.

-

Compound Treatment: Co-incubate the stimulated cells with various concentrations of the 4-nitroisoindoline derivatives.

-

Supernatant Collection: After a defined incubation period, centrifuge the cell suspension and collect the supernatant.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[12]

-

Data Analysis: Determine the percentage of TNF-α inhibition for each compound concentration compared to the stimulated, untreated control, and calculate the IC₅₀ value.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of 4-nitroisoindoline derivatives is crucial for the rational design of more potent and selective therapeutic agents.

| Modification Site | Observation | Impact on Activity |

| 4-Position of the Phthalimide Ring | Substitution with an amino group (after reduction of the nitro group) significantly enhances TNF-α inhibitory activity. | Increased potency for immunomodulatory and anti-inflammatory effects. |

| N-Substituent | The nature of the substituent on the isoindoline nitrogen is critical for biological activity. For IMiDs, the glutarimide moiety is essential for binding to cereblon. For other applications, variations in the N-substituent can modulate potency and selectivity for different targets. | Determines the primary mechanism of action and target specificity. |

| Substituents on the N-Aryl Group | For N-aryl derivatives, the electronic and steric properties of substituents on the aryl ring can influence anti-inflammatory and anticancer activity. | Fine-tunes the biological activity and pharmacokinetic properties. |

A generalized SAR study indicates that the phthalimide ring serves as a crucial anchor, while modifications at the 4-position and on the N-substituent are key determinants of the specific biological activity.

Future Perspectives and Conclusion

The 4-nitroisoindoline scaffold continues to be a fertile ground for medicinal chemistry research. While its role in the development of immunomodulatory drugs is well-established, the exploration of its potential in other therapeutic areas is an exciting and evolving field. Future research will likely focus on:

-

Expansion of Therapeutic Applications: Investigating the potential of 4-nitroisoindoline derivatives in neurodegenerative diseases, viral infections, and other conditions where inflammation and protein homeostasis are dysregulated.

-

Development of Novel PROTACs: Utilizing the 4-nitroisoindoline-derived cereblon-binding motif to design novel Proteolysis-Targeting Chimeras (PROTACs) for the targeted degradation of other disease-causing proteins.

-

Kinase Inhibition: Exploring the potential of this scaffold to develop selective kinase inhibitors for the treatment of cancer and other diseases.

References

- Sankhe, S., & Chindarkar, N. (2021). Synthesis, Characterization and Preliminary Biological Evaluation of New 3 and 4-Nitro Isoindoline-1, 3-Dione Phthalimide Analogues.

- Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents. (2011). Arabian Journal of Chemistry, 4(1), 1-7.

- Synthesis and in vitro evaluation of anti-inflammatory activity of ester and amine derivatives of indoline in RAW 264.7 and peritoneal macrophages. (2014). PubMed.

- Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Deriv

- Human TNFα ELISA Kit User Guide. (n.d.). Thermo Fisher Scientific.

- Multi-Targeting Anticancer Activity of a New 4-Thiazolidinone Derivative with Anti-HER2 Antibodies in Human AGS Gastric Cancer Cells. (2023). MDPI.

- Guidelines for the in vitro determination of anti‐inflammatory activity. (2024).

- Design, Synthesis and Biological Evaluation of Novel 4-anilinoquinazoline Derivatives as Hypoxia-Selective EGFR and VEGFR-2 Dual Inhibitors. (2019). PubMed.

- Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. (2021). MDPI.

- Synthesis, Characterization and Preliminary Biological Evaluation of New 3 and 4-nitro Isoindoline-1, 3-dione/phthalimide Analog. (2021).

- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITIES OF 3-NITRO ISOINDOLINE-1,3-DIONE ANALOGUES. (n.d.).

- Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione deriv

- Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. (2024). RSC Publishing.

- FineTest® - Human TNF-α (Tumor Necrosis Factor Alpha) ELISA Kit. (n.d.).

- Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. (2023). PubMed.

- Pomalidomide in the treatment of multiple myeloma: design, development. (2017). DDDT.

- Synthesis and in vitro evaluation of anti-inflammatory activity of ester and amine derivatives of indoline in RAW 264.7 and peritoneal macrophages. (2014). PubMed.

- Development of Analogs of Thalidomide. (2022). Encyclopedia.pub.

- Application Notes and Protocols for Developing Anticancer Agents from Quinoline Deriv

- Pomalidomide: Definition, Structure, Mechanism of Action and Applic

- Synthesis and optical properties of some isoindole-1,3-dione compounds. (n.d.).

- Mechanisms of action and potential therapeutic uses of thalidomide. (n.d.). SciSpace.

- Product Manual for Rat Tumor Necrosis Factor Alpha (TNFa) ELISA Assay Kit. (n.d.).

- Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit. (n.d.). MP Biomedicals.

- Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (2025). MDPI.

- Clinical and pharmacodynamic analysis of pomalidomide dosing strategies in myeloma: impact of immune activation and cereblon targets. (2015). Blood.

Sources

- 1. Synthesis of novel isoindoline-1,3-dione-based oximes and benzenesulfonamide hydrazones as selective inhibitors of the tumor-associated carbonic anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. ir.lib.seu.ac.lk [ir.lib.seu.ac.lk]

- 4. journaljpri.com [journaljpri.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative - Trukhanova - Farmaciya (Pharmacy) [edgccjournal.org]

- 7. novamedline.com [novamedline.com]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity [mdpi.com]

- 10. Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. fn-test.com [fn-test.com]

The Ascendant Scaffold: A Technical Guide to the Biological Activity of 4-Nitroisoindoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-nitroisoindoline scaffold, a privileged heterocyclic motif, has emerged as a focal point in contemporary medicinal chemistry. Characterized by the fusion of a benzene ring with a five-membered nitrogen-containing ring bearing a nitro group at the 4-position, this core structure has demonstrated a remarkable breadth of biological activities. This technical guide provides a comprehensive exploration of the 4-nitroisoindoline scaffold, delving into its synthesis, diverse pharmacological properties, and the intricate structure-activity relationships that govern its function. We will traverse its significant roles in anticancer and antimicrobial applications, its potential as an anti-inflammatory agent, and its capacity for specific enzyme inhibition, offering a forward-looking perspective for its application in drug discovery and development.

Introduction: The 4-Nitroisoindoline Core - A Scaffold of Therapeutic Promise

The isoindoline ring system, a structural isomer of indoline, is a recurring motif in a multitude of natural products and synthetic molecules of pharmaceutical importance.[1] The introduction of a nitro group at the 4-position of the isoindoline scaffold profoundly influences its electronic properties and, consequently, its biological activity. The potent electron-withdrawing nature of the nitro group can modulate the reactivity of the entire molecule, impacting its ability to interact with biological targets.[2] This has led to the exploration of 4-nitroisoindoline derivatives across a spectrum of therapeutic areas, revealing a scaffold with significant potential for the development of novel therapeutic agents.

This guide will systematically unpack the biological activities associated with the 4-nitroisoindoline core, providing a detailed narrative grounded in experimental evidence and mechanistic understanding.

Synthetic Strategies for Accessing the 4-Nitroisoindoline Scaffold

The synthesis of the 4-nitroisoindoline core and its derivatives is a critical aspect of its exploration in medicinal chemistry. The primary and most common starting material for these syntheses is 4-nitrophthalic acid or its corresponding anhydride.

General Synthesis of N-Substituted 4-Nitroisoindoline-1,3-diones

A prevalent and straightforward method for the synthesis of N-substituted 4-nitroisoindoline-1,3-diones involves the condensation of 4-nitrophthalic anhydride with a primary amine.[3]

Experimental Protocol: Synthesis of N-Aryl-4-nitroisoindoline-1,3-diones [3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitrophthalic anhydride (1 equivalent) in glacial acetic acid.

-

Addition of Amine: To the stirred solution, add the desired primary aromatic amine (1 equivalent).

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, allow the reaction mixture to cool to room temperature. The precipitated product is collected by filtration, washed with a suitable solvent (e.g., ethanol), and can be further purified by recrystallization.

This versatile method allows for the introduction of a wide array of substituents on the nitrogen atom, enabling the exploration of structure-activity relationships.

Caption: General synthesis of N-substituted 4-nitroisoindoline-1,3-diones.

Anticancer Activity: A Multifaceted Approach to Oncology

The 4-nitroisoindoline scaffold has demonstrated significant potential in the realm of oncology, with derivatives exhibiting cytotoxic effects against various cancer cell lines. The mechanisms underlying this activity are diverse and often depend on the specific substitutions on the core structure.

As Precursors to Potent Anticancer Agents

The 4-nitroisoindoline moiety is a key component in the synthesis of more complex molecules with established anticancer properties. A prominent example is its role as a precursor to compounds that function as ligands for E3 ubiquitin ligases, a critical component of the ubiquitin-proteasome system that regulates protein degradation.

One of the most well-documented derivatives is 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione , also known as 4-nitrothalidomide.[4] This compound serves as a crucial intermediate in the development of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of specific target proteins.

Caption: Role of the 4-nitroisoindoline moiety in PROTAC-mediated protein degradation.

Direct Cytotoxic Activity

Beyond their role in PROTACs, certain 4-nitroisoindoline derivatives have demonstrated direct antiproliferative activity against cancer cells. Studies on isoindoline-1,3-dione derivatives have shown that these compounds can induce a dose-dependent inhibition of cancer cell growth.[5] While specific data for a wide range of 4-nitroisoindoline analogues is still emerging, the foundational isoindoline-1,3-dione structure is known to possess anticancer properties.[6]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized 4-nitroisoindoline derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Antimicrobial Properties: A New Frontier in Combating Resistance

The emergence of antimicrobial resistance is a pressing global health crisis, necessitating the discovery of novel antibacterial and antifungal agents. The 4-nitroisoindoline scaffold has shown promise in this arena.

Antibacterial and Antifungal Activity

A study by Sankhe and Chindarkar (2021) reported the synthesis of new 3- and 4-nitroisoindoline-1,3-dione analogues and their preliminary evaluation for antibacterial and antifungal activities. Their findings indicated that some of these compounds exhibit moderate biological activity against various bacterial and fungal strains.

Table 1: Preliminary Antimicrobial Activity of 4-Nitroisoindoline-1,3-dione Analogues [3]

| Compound | Bacterial Strains | Fungal Strains | Activity |

| 4-nitro-N-aryl-isoindoline-1,3-dione derivatives | Gram-positive and Gram-negative | Various fungi | Moderate |

Experimental Protocol: Agar-Dilution Method for Antimicrobial Susceptibility Testing [3]

-

Media Preparation: Prepare a series of agar plates containing serial dilutions of the test compounds.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi).

-

Inoculation: Inoculate the surface of each agar plate with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mechanism of Antimicrobial Action

The antimicrobial activity of many nitroaromatic compounds is attributed to the reductive bioactivation of the nitro group by microbial nitroreductases.[7][8] This process generates reactive nitrogen species, such as nitroso and hydroxylamine intermediates, as well as superoxide radicals, which can cause widespread damage to cellular macromolecules, including DNA and proteins, ultimately leading to cell death.[7][8] While this mechanism is well-established for other nitroaromatic drugs, further studies are needed to definitively confirm its role in the antimicrobial action of 4-nitroisoindoline derivatives.

Caption: Proposed mechanism of antimicrobial action for 4-nitroisoindoline derivatives.

Anti-inflammatory and Enzyme Inhibitory Potential

The broader class of isoindoline-1,3-dione derivatives has been investigated for a variety of other biological activities, suggesting that the 4-nitro substituted analogues may also possess similar properties.

Anti-inflammatory Activity

Several N-substituted isoindoline-1,3-dione derivatives have been reported to exhibit anti-inflammatory and analgesic activities.[9] The mechanism of action for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[1] While specific studies on the anti-inflammatory properties of 4-nitroisoindoline derivatives are limited, this remains a promising area for future investigation.

Enzyme Inhibition

The isoindoline scaffold has been incorporated into inhibitors of various enzymes. For instance, isoindoline derivatives have been developed as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[10][11] Furthermore, substituted 3-oxoisoindoline-4-carboxamides have been identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP), an important target in cancer therapy.[8] The introduction of the 4-nitro group could potentially modulate the binding affinity and selectivity of these inhibitors, opening new avenues for drug design.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates. For the 4-nitroisoindoline scaffold, the following general observations can be made based on the available literature on related isoindoline derivatives:

-

N-Substitution: The nature of the substituent on the isoindoline nitrogen is a key determinant of biological activity. Aromatic and heteroaromatic substituents have been shown to be important for anticancer and antimicrobial activities.[3][5]

-

The Nitro Group: The presence and position of the nitro group significantly impact the electronic properties of the molecule. The 4-position, as discussed, is critical for the activity of compounds like 4-nitrothalidomide. The electron-withdrawing nature of the nitro group can influence binding to target proteins and is essential for the reductive bioactivation in antimicrobial applications.[2][7]

-

Other Substituents on the Benzene Ring: Further substitution on the benzene ring of the isoindoline core can fine-tune the biological activity, solubility, and pharmacokinetic properties of the compounds.

Conclusion and Future Perspectives

The 4-nitroisoindoline scaffold represents a versatile and promising platform for the development of new therapeutic agents. Its demonstrated anticancer and antimicrobial activities, coupled with the potential for anti-inflammatory and enzyme inhibitory properties, underscore its significance in medicinal chemistry. The well-established synthetic routes to this scaffold allow for extensive structural modifications, facilitating the exploration of structure-activity relationships and the optimization of lead compounds.

Future research should focus on several key areas:

-

Expansion of the Chemical Space: Synthesis and biological evaluation of a broader range of 4-nitroisoindoline derivatives with diverse substitutions are needed to fully elucidate the therapeutic potential of this scaffold.

-

In-depth Mechanistic Studies: Detailed investigations into the mechanisms of action for the observed anticancer and antimicrobial activities will be crucial for rational drug design.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive ADME/Tox studies of promising lead compounds are essential to assess their drug-likeness and safety profiles.

References

-

Trukhanova, Y. A.; Kolesnik, D. A.; Kuvaeva, E. V.; Ksenofontova, G. V.; Sopova, M. V.; Yakovlev, I. P. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Molecules2021 , 26(22), 6933. [Link]

-

Sankhe, S.; Chindarkar, N. Synthesis, Characterization and Preliminary Biological Evaluation of New 3 and 4-nitro Isoindoline-1, 3-dione/phthalimide Analogues. Journal of Pharmaceutical Research International2021 , 20-27. [Link]

-

Sankhe, S.; Chindarkar, N. Synthesis, Characterization and Preliminary Biological Evaluation of New 3 and 4-nitro Isoindoline-1, 3-dione/phthalimide Analog. Journal of Pharmaceutical Research International2021 , 33(6), 20-27. [Link]

- Singh, J.; Singha, T.; Naskar, A.; Kundu, M.; Kumar, R.; Maity, T. K. Synthesis and anti-proliferative activity of some isoindoline-1, 3-dione derivatives against ehrlich's ascites carcinoma bearing mice model. Pharmacologyonline2011, 2, 976-987.

- Bitar, L.; Jaber, A. The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmacy and Pharmacology2025, 19(4), 34-40.

-

Rice, D. R.; Wimalasena, D. S.; Vaddypally, S.; Shelton, A. K.; Havel, J. L.; Gunda, P.;... & Wencewicz, T. A. Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Biomolecules2021 , 11(2), 267. [Link]

- Taiwo, F. O.; Adebayo, J. O.; Adeyanju, O. Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Chemistry & Biology Interface2022, 12(1), 1-10.

- Shaker, Y. M.; Shalaby, R. H.; El-Messery, S. M.; Al-Said, M. S.; Al-Obaid, A. M.; El-Subbagh, H. I. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Future Journal of Pharmaceutical Sciences2024, 10(1), 1-11.

- da Silva, A. D.; de Oliveira, R. B.; de Faria, A. R.; de Fátima, Â. Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity. European journal of medicinal chemistry2013, 69, 677-685.

- Bitar, L.; Jaber, A. The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen2025.

- Synthesis, characterization and antibacterial activity of isoindoline-1, 3-dione derivatives.

- Generalized SAR of synthesized isoindoline-1,3-dione-4-aminoquinolines.

- Aliabadi, A.; Shokri, Z.; Mohammadi-Farani, A.; Ahmadi, F. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences2021, 16(4), 369.

- Gandhi, V. B.; Luo, Y.; Liu, X.; Shi, Y.; Klinghofer, V.; Johnson, E. F.;... & Zhu, G. D. Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly (ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & medicinal chemistry letters2010, 20(3), 1023-1026.

- Synthesis and Cytotoxic Evaluation of Indenoisoquinoline Derivatives.

- Alam, M. A.; Khan, M. S.; Al-Dhfyan, A.; Halim, S. A.; Al-Tamimi, A. M. S.; Al-Keridis, L. A.;... & Al-Majid, A. M. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. International Journal of Molecular Sciences2024, 25(6), 3469.

- Kumar, A.; Sharma, S.; Sharma, G.; Goyal, S.; Kumar, V. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org2024.

- Properties and Functions of Isoindoline: A Short Review. JETIR2019.

- Singh, J.; Singha, T.; Naskar, A.; Kundu, M.; Kumar, R.; Maity, T. K. Synthesis and anti-proliferative activity of some isoindoline-1, 3-dione derivatives against ehrlich's ascites carcinoma bearing mice model. Pharmacologyonline2011, 2, 976-987.

- Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry2020, 63(22), 13744-13766.

- Piazzi, L.; Cavalli, A.; Colla, P. L.; Catto, M.; Giordani, A.; Squassabia, F.;... & Recanatini, M. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules2021, 26(14), 4305.

- Synthesis, Molecular Docking and Anticancer Activity of Novel 1,3-Thiazolidin-4-Ones. Bentham Science2020.

- OXYGEN & NITROGEN CONTAINING HETEROCYCLIC COMPOUNDS: A BOON FOR ANTINEOPLASTIC RESEARCHES. World Journal of Pharmaceutical Research2025.

- Al-Suwaidan, I. A.; Alanazi, A. M.; Abdel-Aziz, A. A. M.; El-Azab, A. S.; Al-Obaid, A. M.; Al-Dhfyan, A.;... & El-Subbagh, H. I. Cytotoxicity of Newly Synthesized Quinazoline–Sulfonamide Derivatives in Human Leukemia Cell Lines and Their Effect. Molecules2022, 27(9), 2686.

- El-Sayed, N. N. E.; El-Bendary, E. R.; El-Ashry, E. S. H.; El-Kerdawy, M. M. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. Molecules2021, 26(24), 7485.

- Nitroarom

- Anticancer agents bearing isoindoline-1,3-dione,1,3,4-thiadiazole and...

- Gonzalez-Velez, F.; Ortiz-Pastrana, N.; Hernandez-Vazquez, E.; Francisco-Marquez, M. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules2022, 27(11), 3634.

- Structure–Activity Relationship (SAR) Analysis of Enzyme Inhibitors.

- Sharma, P.; Kumar, V.; Kumar, P. Synthesis, characterization and in vitro antimicrobial activity of cyclic imide: Isoindoline-1, 3-dione derivatives. GSC Biological and Pharmaceutical Sciences2020, 10(1), 056-064.

- Williams, R. E.; Rathbone, D. A.; Scrutton, N. S.; Bruce, N. C. Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Critical reviews in biochemistry and molecular biology2008, 43(3), 165-184.

- Role of Heterocycles in Drug Discovery: An Overview. World Journal of Advanced Research and Reviews2025.

- Tan, A.; Aydıner, B.; Er, M.; Yeşil, S.; Ünver, Y.; Çelik, H. Synthesis and optical properties of some isoindole-1,3-dione compounds.

- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry2022, 10, 846617.

- The Antimicrobial Potential of Synthesized Nitro Compounds: A Technical Guide. Benchchem.

- Role of 4-Thiazolidinone–Pyrazoline/Indoline Hybrids Les-4369 and Les-3467 in BJ and A549 Cell Lines. MDPI2024.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. journaljpri.com [journaljpri.com]

- 4. researchgate.net [researchgate.net]

- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 6. Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Navigating Nomenclature: A Technical Guide to 4-Nitroisoindoline and 4-Nitrophthalimide for Researchers

Executive Summary

In the landscape of medicinal chemistry and organic synthesis, precision in nomenclature is not merely a matter of convention; it is fundamental to experimental reproducibility, safety, and innovation. Two molecules that frequently cause confusion due to their related structures and overlapping naming conventions are 4-nitroisoindoline and 4-nitrophthalimide. While both are derivatives of the isoindoline scaffold, they are distinct chemical entities with significantly different properties and applications. This technical guide provides an in-depth clarification of their nomenclature, structural differences, and practical implications, designed for researchers, scientists, and drug development professionals. We will dissect their IUPAC and common names, explore their respective roles in synthesis, and provide a validated experimental protocol to underscore the importance of this distinction in practice.

Section 1: The Foundational Scaffolds: Isoindoline vs. Phthalimide

At the heart of the nomenclature issue is the relationship between the parent heterocycle, isoindoline, and its oxidized derivative, phthalimide.

-

Isoindoline: A bicyclic heterocyclic compound consisting of a benzene ring fused to a five-membered, saturated nitrogen-containing ring. Its structure is valued in drug design for its three-dimensional geometry, which can improve physicochemical properties like solubility compared to its flat, aromatic counterparts.[1] The indoline moiety is considered a "privileged structure" in medicinal chemistry.[2]

-

Phthalimide: This is systematically named isoindoline-1,3-dione .[3] It is the dicarbonyl derivative of isoindoline, where the five-membered ring contains two carbonyl groups adjacent to the nitrogen atom. The phthalimide group is a highly versatile pharmacophore and a crucial building block in the synthesis of a vast array of compounds, from dyes to anticonvulsants and immunomodulators.[4][5]

The fundamental difference is the oxidation state of the five-membered ring. This distinction is the first critical step in resolving the nomenclature ambiguity.

Caption: Relationship between Isoindoline and Phthalimide cores.

Section 2: Decoding the Nomenclature: A Tale of Two Numbering Systems

The primary source of confusion arises from the application of common naming conventions versus systematic IUPAC rules, particularly in how the atoms of the benzene ring are numbered.

4-Nitrophthalimide: The Common Name and Its IUPAC Counterpart

4-Nitrophthalimide is the widely accepted and utilized common name in commercial and laboratory settings.[6][7] It refers to a phthalimide molecule with a nitro group (—NO₂) on the benzene ring.

However, according to IUPAC nomenclature, the correct systematic name is 5-nitroisoindole-1,3-dione .[8] This discrepancy arises from different numbering conventions for the parent scaffolds. For phthalic acid (the precursor to phthalimide), the numbering begins at a carboxyl group, making the nitro position "4". For the heterocyclic isoindole system, numbering starts at the atom adjacent to the ring fusion, which results in the nitro group being at the "5" position.

It is crucial for researchers to recognize both names. While "4-nitrophthalimide" will be found on supplier websites and in much of the literature, "5-nitroisoindole-1,3-dione" is the formally correct name that may be used in regulatory filings and systematic chemical databases.[8]

Caption: The same molecule is known by two different names.

4-Nitroisoindoline: The Reduced Analogue

In contrast, 4-nitroisoindoline is the unambiguous and correct name for the isoindoline scaffold (the reduced form, without carbonyl groups) bearing a nitro group at the 4-position of the benzene ring. This compound is a distinct chemical entity from 4-nitrophthalimide. Its reactivity is governed by the secondary amine in the five-membered ring and the aromatic nitro group, making it a valuable, but different, synthetic intermediate.

Section 3: Practical Implications in Research and Drug Development

Mistaking one compound for the other has significant consequences.

-

Synthetic Strategy: 4-Nitrophthalimide is an essential precursor for creating N-substituted phthalimides, which are used to introduce a protected nitrogen atom (Gabriel synthesis) or to build complex therapeutic agents like thalidomide analogues.[4][9] For instance, it is a starting material for 4-nitrothalidomide, a compound investigated in medicinal chemistry.[10][11] The electrophilic nature of the aromatic ring also allows for further functionalization.

-

Pharmacology & Drug Design: The isoindoline scaffold of 4-nitroisoindoline is explored for its ability to impart favorable pharmacokinetic properties.[1] Its derivatives have been investigated for a range of activities, including anticancer and antibacterial effects.[2] The presence of the amine allows for a different set of chemical modifications compared to the imide of 4-nitrophthalimide.

-

Procurement and Safety: Ordering a chemical using the wrong name can lead to receiving the incorrect starting material, wasting time and resources. Furthermore, while related, their safety profiles and handling requirements may differ. Always cross-reference with the CAS number to ensure accuracy.

| Property | 4-Nitroisoindoline | 4-Nitrophthalimide |

| Systematic IUPAC Name | 4-Nitro-2,3-dihydro-1H-isoindole | 5-Nitroisoindole-1,3-dione[8] |

| CAS Number | 90154-15-5 (example) | 89-40-7[6][8] |

| Molecular Formula | C₈H₈N₂O₂ | C₈H₄N₂O₄[8] |

| Molecular Weight | 164.16 g/mol | 192.13 g/mol [8] |

| Appearance | Varies | Yellow powder[8] |

| Melting Point | Varies | ~198-204 °C[7][12] |

| Core Functional Group | Secondary Amine | Imide |

Section 4: Experimental Protocol: Synthesis of 4-Nitrophthalimide

To provide a tangible context, this section details a validated protocol for the synthesis of 4-nitrophthalimide via the nitration of phthalimide. This procedure highlights the conditions under which this specific molecule is formed.

Objective: To synthesize 4-nitrophthalimide by electrophilic aromatic substitution on phthalimide.

Causality: The reaction employs a mixture of fuming nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction is kept at a low temperature to control the rate of this highly exothermic reaction and prevent the formation of dinitrated byproducts. The product is precipitated by quenching the reaction mixture in ice water, as it is insoluble in aqueous media.

Step-by-Step Methodology[6][12]

-

Preparation of Nitrating Mixture: In a 3-L beaker equipped with a mechanical stirrer and placed in an ice-salt bath, add 1.4 L of concentrated sulfuric acid (sp. gr. 1.84). Slowly and with vigorous stirring, add 240 mL of fuming nitric acid (sp. gr. 1.50), ensuring the temperature of the mixture does not exceed 15 °C. Cool the resulting mixture to 12 °C.

-

Addition of Phthalimide: To the cooled nitrating mixture, add 200 g (1.36 moles) of phthalimide in portions, stirring rapidly. The rate of addition should be controlled to maintain the reaction temperature between 10 °C and 15 °C.

-

Reaction: Once the addition is complete, allow the mixture to stir in the ice bath. As the ice melts, the reaction will slowly warm to room temperature. Let the reaction proceed overnight.

-

Quenching and Precipitation: The following day, pour the clear, pale-yellow solution slowly and with vigorous stirring onto 4.5 kg of cracked ice in a large vessel. The temperature of this quenching mixture must be kept below 20 °C. A yellow precipitate of crude 4-nitrophthalimide will form.

-

Filtration and Washing: Filter the crude product through a Büchner funnel. Wash the filter cake thoroughly with several portions of ice-cold water (4 x 2 L) until the filtrate is neutral to litmus paper. Press the cake as dry as possible.

-

Purification: The crude product can be purified by recrystallization from 95% ethyl alcohol (approx. 3 L). This will yield pure 4-nitrophthalimide as yellow crystals.

Sources

- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 6. 4-Nitrophthalimide | 89-40-7 [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 4-Nitrophthalimide | C8H4N2O4 | CID 6969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-(2,6-Dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione, 19171-18-7 | BroadPharm [broadpharm.com]

- 10. 4-Nitrothalidomide | 19171-18-7 [sigmaaldrich.com]

- 11. 4-Nitrothalidomide | C13H9N3O6 | CID 134775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

Solubility of 4-Nitroisoindoline in DMSO and Methanol: A Methodological and Predictive Framework

An In-depth Technical Guide for Researchers

Executive Summary

In pharmaceutical research and drug development, understanding the solubility of a compound is a cornerstone of preclinical assessment, influencing formulation, bioavailability, and overall viability. This guide provides a comprehensive technical framework for evaluating the solubility of 4-nitroisoindoline, a key heterocyclic scaffold, in two critical laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. While specific quantitative solubility data for 4-nitroisoindoline is not widely published, this document serves as a predictive and methodological resource. We will delve into the physicochemical properties of the solute and solvents, establish the theoretical principles governing their interactions, and provide a rigorous, self-validating experimental protocol for accurate solubility determination. This guide is designed for researchers, scientists, and drug development professionals, offering the foundational knowledge and practical steps required to generate reliable solubility data for this compound and its analogs.

Introduction: The Importance of 4-Nitroisoindoline and Solvent Selection

The isoindoline scaffold is a privileged structure in medicinal chemistry, appearing in a range of pharmacologically active agents. The introduction of a nitro group, as in 4-nitroisoindoline, significantly modulates the molecule's electronic properties, polarity, and potential for intermolecular interactions, making it a valuable intermediate for further synthesis.

The choice of DMSO and methanol as solvents for this guide is deliberate and grounded in their ubiquitous roles in drug discovery:

-

Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent, DMSO is often referred to as a "universal solvent" for its ability to dissolve a vast array of both polar and nonpolar compounds.[1][2] It is the standard for creating high-concentration stock solutions for high-throughput screening (HTS) and biological assays.[3][4] Its high boiling point and ability to readily penetrate skin require careful handling.[2][5]

-

Methanol: As a polar protic solvent, methanol is simpler in structure and possesses both hydrogen-bond donating and accepting capabilities. It is frequently used in crystallization, purification, and as a solvent for analytical techniques like HPLC. Its volatility and flammability are key characteristics to consider.[6]

Understanding the solubility of 4-nitroisoindoline in these two distinct solvent environments provides critical insights into its behavior, guiding everything from initial compound handling to downstream formulation strategies.

Physicochemical Properties of System Components

A predictive understanding of solubility begins with the fundamental properties of the solute and the selected solvents. The principle of "like dissolves like" is a foundational concept, suggesting that substances with similar polarities are more likely to be soluble in one another.[7][8]

| Property | 4-Nitroisoindoline (Predicted) | Dimethyl Sulfoxide (DMSO) | Methanol |

| Molecular Formula | C₈H₈N₂O₂ | (CH₃)₂SO | CH₄O |

| Polarity | Polar | Highly Polar Aprotic[1][9] | Polar Protic |

| Boiling Point | Not available | 189 °C (372 °F)[1][10] | 64.7 °C (148.5 °F)[6] |

| Melting Point | Not available | 18.5 °C (65.3 °F)[1][10] | -97.6 °C (-143.7 °F) |

| Key Features | Aromatic ring, nitro group (electron-withdrawing), secondary amine. | Strong dipole moment, potent hydrogen bond acceptor.[2] | Capable of hydrogen bond donation and acceptance. |

The polar nature of the 4-nitroisoindoline structure, conferred by the nitro group and the amine functionality, suggests a predisposition for solubility in polar solvents like DMSO and methanol over nonpolar solvents. However, the precise extent of this solubility is dictated by the specific intermolecular forces at play.

Theoretical Underpinnings of Solubility

Solubility is a thermodynamic equilibrium between the solid state (solute-solute interactions) and the dissolved state (solute-solvent interactions). For dissolution to occur, the energy required to break the solute's crystal lattice and create a cavity in the solvent must be compensated by the energy released upon the formation of new solute-solvent interactions.

-

In Methanol: As a protic solvent, methanol can act as a hydrogen bond donor (via its hydroxyl proton) and acceptor (via its hydroxyl oxygen). It is expected to form strong hydrogen bonds with the nitro group's oxygen atoms and the N-H group of the isoindoline ring, promoting dissolution.

-